4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Overview
Description
“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is a chemical compound with the molecular formula C9H7ClN2O2S . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” involves several raw materials including 4-Hydrazinobenzenesulfonic acid, Phosphorus pentachloride, Malonaldehyde bis (diethyl acetal), and 1-PHENYLPYRAZOLE .Molecular Structure Analysis
The molecular structure of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” has been analyzed using various techniques. The highest energy occupied molecular orbital (HOMO) and lowest energy unoccupied molecular orbital (LUMO) have been evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” include a molecular weight of 242.68 and a boiling point of 108-109°C . It is a solid at room temperature .Scientific Research Applications
Antileishmanial Structures
“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” has been used in the synthesis of new active antileishmanial structures . Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year . The compounds derived from “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” showed an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .
Antiparasitic Activity
The sulfonamide functionality of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” can display antiparasitic activity . This aligns with previous literature that shows the sulfonamide functionality can display antiparasitic as well as antibacterial and anti-viral HIV activities .
Heterocyclic Building Blocks
“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is used as a heterocyclic building block in chemical synthesis . It’s available for purchase from chemical suppliers for use in various research applications .
Electrophilic Aromatic Substitution Reactions
The compound has been used in regioselective electrophilic aromatic substitution reactions . For example, the 4-(4-bromo-5-chloro-3-methyl-1 H-pyrazol-1-yl
Safety and Hazards
“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 hazard symbol, indicating that it is corrosive . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of new pyrazole families, which have shown activity against leishmania parasites .
Mode of Action
It’s known that the compound can be obtained through a regioselective electrophilic aromatic substitution reaction between the corresponding 1-phenylpyrazole derivative and chlorosulfonic acid .
Biochemical Pathways
Related compounds have been found to exhibit activity against leishmania parasites, suggesting potential involvement in biochemical pathways related to parasitic infection .
Result of Action
Related compounds have shown activity against leishmania parasites, suggesting potential antiparasitic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. For instance, it’s recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . Contact with water can liberate toxic gas , indicating that moisture levels in the environment could affect the compound’s stability and safety.
properties
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXRGFFTKHQGOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380112 | |
Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride | |
CAS RN |
18336-39-5 | |
Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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